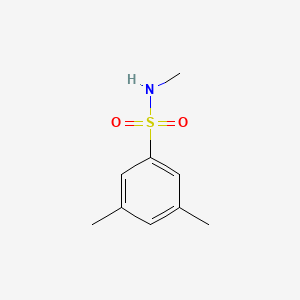

N,3,5-Trimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N,3,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3 |

InChI Key |

DGOKPCFPTSBYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 1,3,5-Trimethylbenzene Sulfonyl Chloride with Ammonia or Methylamines

The most direct route involves sulfonylation of ammonia or methylamines using 1,3,5-trimethylbenzene sulfonyl chloride. This method proceeds via nucleophilic attack of the amine on the electrophilic sulfur center:

Procedure :

-

1,3,5-Trimethylbenzene sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

Anhydrous ammonia or methylamine (1.2 equiv) is introduced dropwise at 0°C under nitrogen.

-

The reaction is stirred for 6–12 hours, followed by quenching with ice water.

-

The product is extracted, dried, and recrystallized from ethanol/water.

Optimization :

-

Solvent : Dichloromethane or THF improves solubility and reaction rate.

-

Base : Pyridine (1.5 equiv) neutralizes HCl, shifting equilibrium toward product formation.

Manganese-Catalyzed N-Alkylation of Sulfonamides

Borrowing Hydrogen Methodology

A modern approach employs manganese-catalyzed N-alkylation, enabling the use of alcohols as alkylating agents. This method avoids hazardous alkyl halides and operates via a hydrogen-borrowing mechanism:

Procedure :

-

3,5-Dimethylbenzene-1-sulfonamide (1.0 equiv), methanol (1.5 equiv), and Mn(I) PNP pincer catalyst (5 mol%) are heated in xylenes at 150°C for 24 hours.

-

The reaction is monitored by NMR, and the product is isolated via column chromatography.

Optimization :

-

Catalyst : Mn(I) complexes with electron-donating ligands (e.g., 3 in) enhance turnover frequency.

-

Base : KCO (10 mol%) improves deprotonation of the sulfonamide.

Multi-Step Synthesis from 1,3,5-Trimethylbenzene

Sulfonation Followed by Amination

This method involves sequential sulfonation and amination of 1,3,5-trimethylbenzene (mesitylene):

Step 1: Sulfonation

Mesitylene is sulfonated using chlorosulfonic acid:

Step 2: Chlorination

The sulfonic acid is converted to sulfonyl chloride using PCl:

Step 3: Amination

The sulfonyl chloride is reacted with methylamine:

Optimization :

-

Sulfonation : Controlled addition of ClSOH at 0°C prevents over-sulfonation.

-

Chlorination : Excess PCl (2.0 equiv) ensures complete conversion.

Alternative Routes: Nucleophilic Aromatic Substitution

Displacement of Activated Leaving Groups

Electron-deficient aromatic systems undergo nucleophilic substitution with sulfonamide anions. For example, 1-chloro-3,5-dimethylbenzene reacts with methylamine under basic conditions:

Procedure :

-

1-Chloro-3,5-dimethylbenzene (1.0 equiv) and methylamine (1.2 equiv) are heated in DMF with KCO (2.0 equiv) at 120°C for 48 hours.

Optimization :

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Sulfonylation | Sulfonyl chloride, NH/CHNH | 0–25°C, 6–12 h | 75–85% | High purity, scalable | Requires hazardous sulfonyl chloride |

| Mn-Catalyzed Alkylation | Alcohol, Mn catalyst, KCO | 150°C, 24 h | 70–80% | Green chemistry, avoids alkyl halides | High energy input, costly catalyst |

| Multi-Step Synthesis | Mesitylene, ClSOH, PCl, CHNH | Multi-step, 48–72 h | 65–70% | Uses inexpensive starting material | Low overall yield, complex workflow |

| Nucleophilic Substitution | 1-Chloro-3,5-dimethylbenzene, CHNH | 120°C, 48 h | 50–60% | Simple setup | Poor yield, side reactions |

Chemical Reactions Analysis

Types of Reactions

N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like nitric acid or potassium permanganate are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

N,3,5-Trimethylbenzene-1-sulfonamide serves as a crucial building block in the development of pharmaceutical compounds. Its structural features allow for various N-functionalization reactions that can enhance biological activity.

Case Study: Antimicrobial Agents

A study explored the synthesis of sulfonamides derived from this compound, demonstrating significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Compounds synthesized exhibited varying degrees of efficacy against different bacterial strains.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| A | 15 mm |

| B | 20 mm |

| C | 25 mm |

This data indicates that modifications to the sulfonamide structure can enhance antimicrobial activity.

Materials Science Applications

In materials science, this compound has been utilized as a nucleating agent in polymer processing. Its ability to influence crystallization behavior in polymers makes it valuable for enhancing thermal properties and mechanical strength.

This compound is also employed in organic synthesis as a versatile intermediate. Its reactivity allows for various transformations that are essential in constructing complex organic molecules.

Case Study: Synthesis of Sulfonimidamides

Recent advancements have demonstrated the utility of this compound in synthesizing sulfonimidamides through N-functionalization reactions. These compounds have shown promise in drug design due to their structural diversity and biological activity.

| Reaction Type | Yield (%) |

|---|---|

| Arylation | 85 |

| Alkylation | 75 |

| Trifluoromethylation | 70 |

The high yields achieved in these reactions underscore the compound's effectiveness as a synthetic precursor.

Mechanism of Action

The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Research Findings and Limitations

- Compound: Studies on CAS 1019099-11-6 highlight its role as a kinase inhibitor scaffold due to its heterocyclic nitrogen atoms, which chelate metal ions in enzymatic active sites. No comparable data exists for this compound .

- Data Gaps : Melting points, boiling points, and spectral data for this compound are unavailable in open literature, limiting direct experimental comparisons.

Biological Activity

N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class, characterized by its sulfonamide functional group attached to a trimethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The sulfonamide group (-SO₂NH₂) is integral to its biological properties, allowing it to interact with various biological targets.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). By mimicking the structure of PABA, sulfonamides disrupt the production of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. This compound is expected to exhibit similar activities due to its structural characteristics. Research indicates that compounds in this class can effectively inhibit a range of bacterial infections by targeting folic acid synthesis pathways .

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, this compound has shown promising results against various bacterial strains. For example, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations.

- Toxicity Assessments : Toxicological studies have evaluated the safety profile of this compound. While sulfonamides can cause adverse effects in some individuals (e.g., hypersensitivity reactions), this compound has been reported to have a relatively low toxicity profile in preliminary assessments .

- Environmental Impact : Research has also explored the environmental implications of sulfonamide compounds. Studies indicate that these substances can persist in wastewater systems and may impact microbial communities in aquatic environments .

Comparative Analysis with Other Sulfonamides

To better understand the uniqueness of this compound within its class, a comparison with other notable sulfonamides is provided below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N,N-Dimethylbenzene-1-sulfonamide | C₉H₁₃N₁O₂S | Contains two methyl groups on nitrogen |

| Sulfanilamide | C₆H₈N₂O₂S | Simpler structure with only one methyl group |

| N,N-Bis(2-methylpropyl)benzenesulfonamide | C₁₃H₁₉N₁O₂S | Features branched alkyl chains on nitrogen |

This table highlights how the arrangement of methyl groups influences both reactivity and biological activity compared to other compounds in the sulfonamide category.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,3,5-Trimethylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sulfonation of 3,5-dimethylbenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with methylamine. Key parameters include maintaining low temperatures (0–5°C) during sulfonation to avoid side reactions and using anhydrous conditions for the amidation step. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for achieving >95% purity. Reaction progress can be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the methyl group positions on the benzene ring (δ 2.3–2.5 ppm for aromatic methyl groups) and the sulfonamide moiety (δ 7.8–8.2 ppm for aromatic protons).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 228.07).

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the substitution pattern (N-methyl, 3,5-dimethyl) influence the compound’s bioactivity in antimicrobial or anticancer assays?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:

- Replace N-methyl with bulkier groups (e.g., cycloheptyl) to test steric effects on target binding.

- Compare activity of 3,5-dimethyl derivatives against mono-methyl or halogenated analogs (e.g., 3,5-dichloro or 4-fluoro variants).

Biological assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) should be paired with computational docking to predict interactions with targets like dihydropteroate synthase (DHPS) or tubulin .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain susceptibility, solvent used for compound dissolution). To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate results using orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting).

- Perform meta-analysis of published data, focusing on studies with rigorously controlled experimental parameters .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., DHPS) under physiological conditions.

- QSAR Models : Train models using datasets of analogs with known bioactivity to prioritize synthetic targets.

Example: Introducing electron-withdrawing groups (e.g., nitro) at the 4-position may enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.